17-(1,3-Benzothiazol-2-yl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Overview
Description
17-(1,3-Benzothiazol-2-yl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: is a complex organic compound featuring a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(1,3-Benzothiazol-2-yl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with appropriate aldehydes and ketones under acidic or basic conditions . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and catalysts such as copper(II) acetate .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are gaining popularity for their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
Biologically, derivatives of benzothiazole compounds have shown promise in antimicrobial and antiviral activities . This makes the compound a potential candidate for drug development.
Medicine
In medicine, the compound’s derivatives are being studied for their potential use in treating various diseases, including cancer and neurodegenerative disorders .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure .
Mechanism of Action
The mechanism of action for 17-(1,3-Benzothiazol-2-yl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with various molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of specific pathways, such as those involved in cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial properties.
2-Arylbenzothiazole: Used in pharmaceutical chemistry for its versatile biological activities.
Benzo[d]thiazole-2-thiol: Studied for its quorum sensing inhibition in bacteria.
Uniqueness
What sets 17-(1,3-Benzothiazol-2-yl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its unique combination of a benzothiazole ring with a nitro group and a pentacyclic framework provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
17-(1,3-benzothiazol-2-yl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15N3O4S/c29-22-20-19-13-7-1-3-9-15(13)25(28(31)32,16-10-4-2-8-14(16)19)21(20)23(30)27(22)24-26-17-11-5-6-12-18(17)33-24/h1-12,19-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHFINQCKWZWRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)[N+](=O)[O-])C(=O)N(C4=O)C6=NC7=CC=CC=C7S6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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